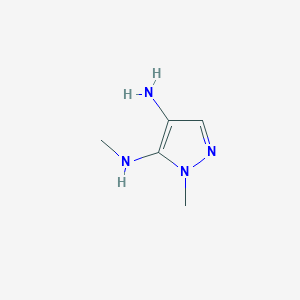

4-Amino-1-methyl-5-methylaminopyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

155601-14-2 |

|---|---|

Molecular Formula |

C5H10N4 |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

3-N,2-dimethylpyrazole-3,4-diamine |

InChI |

InChI=1S/C5H10N4/c1-7-5-4(6)3-8-9(5)2/h3,7H,6H2,1-2H3 |

InChI Key |

TYXJLMPDDODUPM-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=NN1C)N |

Canonical SMILES |

CNC1=C(C=NN1C)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 1 Methyl 5 Methylaminopyrazole and Its Chemical Precursors

Strategic Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole moiety is the foundational step in the synthesis. Various strategic approaches have been developed, with cyclocondensation and multicomponent reactions being among the most prominent.

The most classical and widely employed method for constructing the pyrazole ring is through a cyclocondensation reaction. nih.gov This approach typically involves the reaction of a hydrazine (B178648) derivative with a molecule containing a 1,3-dielectrophilic system. nih.govmdpi.com

Common 1,3-dicarbonyl compounds and their derivatives used in this reaction include β-diketones, β-ketoesters, and α,β-unsaturated ketones. mdpi.comnih.gov The reaction, often referred to as the Knorr pyrazole synthesis, proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. researchgate.net For instance, the reaction of a 1,3-diketone with a hydrazine hydrate (B1144303) leads to the formation of a pyrazole. researchgate.net The use of substituted hydrazines allows for the introduction of different groups at the N1 position of the pyrazole ring. mdpi.com

However, a significant challenge in the reaction with unsymmetrical 1,3-dicarbonyl compounds is the potential formation of a mixture of two regioisomers. mdpi.com The regioselectivity can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. mdpi.com

| Reactant A (Hydrazine) | Reactant B (1,3-Dielectrophile) | Resulting Core Structure | Key Features |

| Hydrazine Hydrate | 1,3-Diketone | Substituted Pyrazole | A foundational and straightforward method for creating polysubstituted pyrazoles. mdpi.com |

| Phenylhydrazine | Ethyl Acetoacetate | 1,3,5-Substituted Pyrazole | Can be optimized using catalysts like nano-ZnO for an efficient and green synthesis. mdpi.com |

| Hydrazine Derivatives | α,β-Unsaturated Ketones | Pyrazole (after oxidation) | Initially forms a pyrazoline, which is then oxidized to the aromatic pyrazole. nih.gov |

| Hydrazine Derivatives | Acetylenic Ketones | Regioisomeric Pyrazoles | Often results in a mixture of regioisomers, which remains a challenge. mdpi.com |

Multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for the synthesis of complex molecules like pyrazole derivatives from three or more starting materials in a single, one-pot operation. mdpi.combeilstein-journals.org These reactions are highly valued in medicinal and pharmaceutical chemistry for their high atom economy, step economy, and the ability to generate diverse molecular libraries. mdpi.comnih.gov

Several MCRs have been developed for pyrazole synthesis, often combining the principles of cyclocondensation with other reaction types. beilstein-journals.org For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be catalyzed by ytterbium perfluorooctanoate to produce highly substituted pyrazoles. beilstein-journals.org Another strategy involves the in situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine in a consecutive MCR. beilstein-journals.org The use of advanced catalysts and environmentally friendly reaction media, such as water or solvent-free conditions, further enhances the appeal of MCRs. mdpi.comias.ac.in

| Reaction Type | Components | Catalyst/Conditions | Advantages |

| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Mild and highly efficient for synthesizing persubstituted pyrazoles. beilstein-journals.org |

| Four-component | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Sodium Gluconate | Efficient, one-pot synthesis of fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. rsc.org |

| Five-component | Thiadiazole-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate | Montmorillonite K10 | Solvent-free synthesis of highly substituted pyranopyrazoles. mdpi.com |

| Three-component | Aryl Glyoxal, Aryl Thioamide, Pyrazolones | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Green, efficient, room temperature synthesis of pyrazole-linked thiazoles. acs.org |

Targeted Synthesis of 4,5-Diaminopyrazole Scaffolds

To arrive at the target molecule, 4-Amino-1-methyl-5-methylaminopyrazole, amino groups must be introduced at the C4 and C5 positions of the pyrazole core.

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro or nitroso precursor. In the context of pyrazole synthesis, a 4-nitropyrazole or 4-nitrosopyrazole derivative serves as a key intermediate. cir-safety.orggoogle.com

The nitro group can be introduced at the C4 position through electrophilic nitration of the pre-formed pyrazole ring. Subsequently, this nitro group can be reduced to a primary amino group using various reductive methods. Catalytic hydrogenation is a widely used technique, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. cir-safety.orggoogle.com This method is generally clean and efficient.

Another approach involves the nitrosation of a 5-aminopyrazole at the C4 position, followed by the reduction of the resulting 4-nitroso group to an amino group. google.com

The synthesis of this compound requires a sequence of reactions to install the correct substituents. A plausible synthetic route would begin with the formation of a 1-methyl-5-aminopyrazole. This can be achieved by the cyclocondensation of methylhydrazine with a suitable β-ketonitrile, such as malononitrile. beilstein-journals.org

Following the formation of the 1-methyl-5-aminopyrazole, the next step would be the introduction of a precursor to the C4-amino group. This is typically done by nitrosation or nitration at the C4 position. The resulting 4-nitroso or 4-nitro-1-methyl-5-aminopyrazole is a key intermediate.

The final steps involve the reduction of the nitro/nitroso group to the C4-amino group and the methylation of the C5-amino group. The methylation of the C5-amino group to a methylamino group can be achieved through methods like reductive amination. nih.govacs.org It is often necessary to use protecting groups to achieve regioselective modification when multiple amino groups are present. acs.org For instance, the more nucleophilic secondary amine might be protected before functionalizing the primary aromatic amine. nih.gov

A potential synthetic pathway is outlined below:

Cyclization: Reaction of methylhydrazine with a β-ketonitrile to form 1-methyl-5-aminopyrazole.

Nitration/Nitrosation: Introduction of a nitro or nitroso group at the C4 position.

Methylation: Introduction of a methyl group at the C5-amino position. This might require protection/deprotection steps for selectivity.

Reduction: Reduction of the C4-nitro/nitroso group to yield the final product, this compound.

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of pyrazole synthesis, several advanced techniques have been developed. These methods often offer significant advantages over traditional synthetic protocols. ias.ac.inrsc.org

Microwave-assisted synthesis has emerged as a highly effective technique that can dramatically reduce reaction times, often from hours to minutes, while also improving yields. rsc.org The use of microwave irradiation for the synthesis of pyrazole derivatives, including cyclocondensation reactions, has been well-documented. rsc.org

Ultrasound irradiation is another non-conventional energy source that can enhance reaction rates and yields in pyrazole synthesis. ias.ac.in Sonochemistry can promote mass transfer and accelerate chemical reactions.

Furthermore, flow chemistry offers a safe, scalable, and efficient alternative for hazardous reactions. For instance, a potentially hazardous diazotization step in the synthesis of a 3,5-diamino-1H-pyrazole was successfully and safely scaled up using a flow chemistry system. researchgate.net This technique allows for precise control over reaction parameters and minimizes the accumulation of hazardous intermediates. researchgate.net

Microwave-Assisted Synthesis in Pyrazole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. rsc.orgtandfonline.comtsijournals.com These benefits include dramatically reduced reaction times, increased product yields, and often milder reaction conditions, which align with the principles of green chemistry. tandfonline.comnih.gov The application of microwave irradiation has been extensively explored in the synthesis of various pyrazole derivatives. rsc.orgdergipark.org.trnih.gov

The core of pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. jk-sci.comnih.gov For the synthesis of a 4-aminopyrazole derivative, a key precursor is often a β-ketonitrile. The reaction of β-ketonitriles with hydrazines is a common and effective method for producing 5-aminopyrazoles. nih.govchim.it

Microwave irradiation can be particularly effective in accelerating these condensation reactions. For instance, the synthesis of 5-aminopyrazol-4-yl ketones has been achieved rapidly and efficiently using microwave dielectric heating. This process involves the treatment of β-ketonitriles with N,N'-diphenylformamidine, followed by a microwave-assisted heterocyclocondensation with a hydrazine. nih.gov While a direct microwave-assisted synthesis for this compound is not explicitly detailed in the literature, the established methodologies for related aminopyrazoles provide a strong foundation for its potential synthesis.

A plausible microwave-assisted route to a precursor of the target molecule could involve the reaction of a suitably substituted β-ketonitrile with methylhydrazine. The use of microwave energy would be expected to significantly shorten the reaction time and improve the yield compared to conventional heating.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | 2-20 hours | Moderate (69-87%) | Refluxing at 60-80°C tsijournals.comnih.gov |

Catalytic Systems in Pyrazole Synthesis

Catalysis plays a pivotal role in the synthesis of pyrazoles, enabling reactions to proceed with higher efficiency and selectivity. jetir.org Various catalytic systems, ranging from simple acids to complex transition metal complexes and nano-catalysts, have been employed. nih.govnih.govorganic-chemistry.org

The Knorr pyrazole synthesis, a classic method, utilizes a catalytic amount of acid to facilitate the condensation of a hydrazine and a 1,3-dicarbonyl compound. jk-sci.comjetir.org This approach is fundamental to the formation of the pyrazole ring. For the synthesis of aminopyrazoles, modifications of this and other cyclization strategies are often employed.

In recent years, there has been a significant shift towards the use of more environmentally benign and reusable catalysts. Nano-catalysts, such as nano-ZnO and magnetically separable ferrite-anchored catalysts, have shown great promise in the synthesis of substituted pyrazoles. nih.govnih.gov These catalysts offer advantages such as high yields, short reaction times, and easy work-up procedures. nih.gov For example, a green protocol for the synthesis of 1,3,5-substituted pyrazoles using nano-ZnO as a catalyst has been reported to give excellent yields. nih.gov

Furthermore, the development of transition-metal-catalyzed methods has opened up new avenues for the synthesis of complex pyrazole derivatives. nih.govorganic-chemistry.org Catalysts based on copper, rhodium, and ruthenium have been used for various C-N bond-forming reactions to construct the pyrazole ring. organic-chemistry.org For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives. organic-chemistry.org

A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been developed for the green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives. This catalyst demonstrated high activity and selectivity in a three-component one-pot reaction, offering excellent yields in short reaction times under mild conditions. nih.gov The catalyst was also found to be reusable for several cycles without significant loss of activity. nih.gov

Table 2: Examples of Catalytic Systems in Pyrazole Synthesis

| Catalyst | Type | Application | Reference |

|---|---|---|---|

| Catalytic Acid | Homogeneous | Knorr Pyrazole Synthesis | jk-sci.comjetir.org |

| Nano-ZnO | Heterogeneous | Synthesis of 1,3,5-substituted pyrazoles | nih.gov |

| Fe3O4@SiO2@Tannic acid | Heterogeneous (Magnetic) | Synthesis of 5-amino-pyrazole-4-carbonitriles | nih.gov |

| LDH@PTRMS@DCMBA@CuI | Heterogeneous (Nano) | Synthesis of 5-amino-1H-pyrazole-5-carbonitriles | nih.gov |

| Ruthenium(II) | Homogeneous (Transition Metal) | Intramolecular oxidative C-N coupling | organic-chemistry.org |

| Rhodium | Homogeneous (Transition Metal) | Addition-cyclization of hydrazines with alkynes | organic-chemistry.org |

While a specific catalytic system for the direct synthesis of this compound is not documented, the principles from the synthesis of related aminopyrazoles suggest that a catalyzed reaction, potentially a one-pot, multi-component reaction using a modern nano-catalyst, could be a highly effective strategy. nih.govnih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Amino 1 Methyl 5 Methylaminopyrazole

Reaction Pathways Involving Amino and Methylamino Functionalities

The amino and methylamino groups are pivotal to the reactivity of the molecule, influencing both the aromatic character of the pyrazole (B372694) ring and serving as sites for nucleophilic attack.

The pyrazole ring is an aromatic heterocycle, and its susceptibility to electrophilic attack is significantly influenced by the nature of its substituents. In the case of 4-Amino-1-methyl-5-methylaminopyrazole, the amino group at the C4 position and the methylamino group at the C5 position are both electron-donating groups. This electron donation increases the electron density of the pyrazole ring, thereby activating it towards electrophilic substitution. researchgate.net

Generally, in pyrazole systems, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.com The presence of the activating amino group at this very position further reinforces this propensity. Common electrophilic substitution reactions for pyrazoles include nitration (using a mixture of nitric acid and sulfuric acid), sulfonation (with fuming sulfuric acid), and Vilsmeier-Haack formylation (using phosphorus oxychloride and dimethylformamide), all of which are expected to proceed at the available positions on the pyrazole ring, guided by the directing effects of the existing substituents. scribd.com The powerful activating nature of the amino group is a key consideration in these reactions. byjus.com

The amino and methylamino groups of this compound possess lone pairs of electrons on their nitrogen atoms, making them nucleophilic centers. The relative nucleophilicity of these two groups can be expected to differ, with the secondary methylamino group generally being more nucleophilic than the primary amino group. This difference in reactivity allows for selective functionalization. For instance, in a related polyamino-substituted pyrazole, it was demonstrated that a secondary alkylamine is significantly more nucleophilic than a primary aromatic amine, enabling selective alkylation of the secondary amino group. nih.govacs.org

This differential reactivity can be exploited to selectively introduce substituents onto the methylamino group while leaving the primary amino group intact. Such transformations could include alkylation, acylation, or reaction with other electrophiles. To achieve substitution at the less reactive primary amino group, protection of the more nucleophilic secondary amine may be necessary. acs.org For example, treatment with a suitable protecting group like Boc-anhydride could temporarily block the reactivity of the methylamino group, allowing for subsequent reaction at the primary amino site. acs.org

Oxidative Transformation Mechanisms of Related Methylaminopyrazole Systems

While specific oxidative studies on this compound are not extensively documented, research on closely related structures, such as methylaminopyrazole formamidine (B1211174) (MAPF), provides significant insights into the potential oxidative pathways.

Kinetic studies on the oxidation of methylaminopyrazole formamidine (MAPF) by permanganate (B83412) ion in a neutral medium and by chromic acid in an acidic medium have been conducted spectrophotometrically. These investigations reveal the order of the reaction with respect to the concentrations of the reactants.

In the oxidation by permanganate, the reaction exhibits first-order kinetics with respect to the permanganate ion concentration and a fractional-first order dependence with respect to the MAPF concentration. nih.govnih.gov The oxidation rate is also influenced by the presence of metal ion catalysts, with the catalytic efficiency following the order: Ag(I) > Cu(II) > Al(III). nih.govnih.gov

For the oxidation by chromic acid, the reaction shows a first-order dependence on the concentration of chromic acid and fractional-first order dependencies with respect to both MAPF and H+ concentrations. acs.org The rate of this oxidation is also enhanced by the addition of catalysts, with the order of catalytic efficiency being Ag(I) > Ru(III) > Pd(II). acs.org

Table 1: Kinetic Data for the Oxidation of Methylaminopyrazole Formamidine (MAPF)

| Oxidant | [Oxidant] Order | [MAPF] Order | [H+] Order | Catalytic Effect |

| Permanganate Ion | 1 | Fractional-first | Not Applicable | Ag(I) > Cu(II) > Al(III) nih.govnih.gov |

| Chromic Acid | 1 | Fractional-first | Fractional-first | Ag(I) > Ru(III) > Pd(II) acs.org |

The mechanisms of these oxidation reactions are proposed to proceed through the formation of an intermediate complex. In the permanganate oxidation of MAPF, a 1:1 intermediate complex between the permanganate ion and MAPF is suggested to form. nih.govnih.gov The decomposition of this complex is the rate-determining step, leading to the formation of a free radical derived from MAPF and an intermediate Mn(VI) species. nih.govnih.gov This free radical is then further attacked by the Mn(VI) species to yield the final oxidation products, which have been identified as methylaminopyrazole, dimethylamine, and carbon dioxide. nih.govnih.gov

A similar mechanistic pathway is proposed for the chromic acid oxidation, where the final oxidation products are also identified as methylaminopyrazole, dimethylamine, and carbon dioxide, with the formation of a chromium(III) product. acs.org The slowest step in a reaction sequence is the rate-determining step. nih.gov The activation parameters for the rate-determining step and the thermodynamic quantities for the formation of the intermediate complex have been evaluated for both oxidation systems. nih.govacs.orgnih.gov

Annulation and Fused Heterocyclic System Formation

The presence of two adjacent amino groups (a primary amine at C4 and a secondary amine at C5) makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. Such 1,2-diamine functionalities are well-established building blocks for annulation reactions with various bifunctional electrophiles.

Drawing parallels from the reactivity of other 5-aminopyrazoles and 4,5-diaminopyrazoles, it is anticipated that this compound can undergo cyclocondensation reactions to form a variety of fused pyrazole derivatives. nih.govresearchgate.net For example, reaction with β-diketones or β-ketoesters can lead to the formation of pyrazolo[3,4-b]pyridines. nih.gov The regioselectivity of such reactions would be of key interest, determining which of the amino groups participates in the initial nucleophilic attack.

Furthermore, reactions with other bifunctional reagents could yield a diverse array of fused systems:

Pyrazolo[3,4-d]pyrimidines: Can be synthesized through condensation with carbonyl compounds. scirp.org

Imidazo[4,5-c]pyrazoles: May be formed through cyclization reactions. researchgate.netscirp.org

Pyrazolo[1,5-a]pyrimidines: Could be accessed via reaction with reagents like β-ketoesters, where the N1 nitrogen of the pyrazole ring and the C5-amino group act as the nucleophilic centers. nih.gov

The specific reaction conditions, including the choice of solvent and catalyst, would likely play a crucial role in directing the outcome and regioselectivity of these annulation reactions. nih.gov

Pyrazoloazine Syntheses from Aminopyrazole Precursors

The class of fused heterocycles known as pyrazoloazines, which includes pyrazolopyrimidines and pyrazolotriazines, are of significant interest in medicinal chemistry as they often act as purine (B94841) bioisosteres. rsc.orgresearchgate.net 4,5-Diaminopyrazole derivatives are ideal starting materials for constructing these bicyclic systems, as the two adjacent amino groups can react with reagents containing one or more carbon atoms to form the fused azine ring.

Pyrazolo[3,4-d]pyrimidines:

The synthesis of the pyrazolo[3,4-d]pyrimidine core is a well-established transformation starting from 4,5-disubstituted pyrazoles. mdpi.com For a precursor like this compound, the 4-amino and 5-methylamino groups serve as the two nitrogen nucleophiles required for the formation of the pyrimidine (B1678525) ring. The construction of this ring is typically achieved by reacting the diaminopyrazole with a synthon that provides a single carbon atom, which will become the C6 atom of the pyrazolo[3,4-d]pyrimidine system.

Common C1-synthons for this purpose include formic acid, orthoesters (e.g., triethyl orthoformate), and carbon disulfide. For instance, heating a 5-aminopyrazole-4-carbonitrile with formic acid leads to the formation of a pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com In the case of this compound, a similar reaction with formic acid would lead to cyclization, yielding a 1,5-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The reaction mechanism involves an initial formylation of one of the amino groups, followed by an intramolecular cyclization (dehydration) to close the pyrimidine ring.

The versatility of this approach allows for the introduction of various substituents on the newly formed ring, depending on the chosen cyclizing agent.

Pyrazolo[1,5-a] mdpi.comnih.govbeilstein-journals.orgtriazines:

The synthesis of pyrazolo[1,5-a] mdpi.comnih.govbeilstein-journals.orgtriazines involves the annulation of a 1,3,5-triazine (B166579) ring onto the pyrazole scaffold. nih.gov These compounds are also considered purine isosteres and have been investigated as potential inhibitors for enzymes like cyclin-dependent kinases (CDKs). nih.gov The synthesis often starts from a 5-aminopyrazole derivative. The reaction with reagents that can provide a C-N-C fragment is a common strategy.

For this compound, the 5-methylamino group is typically the more reactive site for initiating the cyclization to form the pyrazolo[1,5-a] fused system. For example, reaction with reagents like ethoxycarbonyl isothiocyanate would lead to an intermediate thiourea, which upon base-catalyzed cyclization, would form a 2-thioxo-pyrazolo[1,5-a] mdpi.comnih.govbeilstein-journals.orgtriazine derivative. The 4-amino group would remain as a substituent on the resulting bicyclic system.

| Fused Ring System | Typical Reagents / Synthons | Resulting Core Structure |

| Pyrazolo[3,4-d]pyrimidine | Formic acid, Triethyl orthoformate, Urea, Carbon disulfide | 1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one/thione |

| Pyrazolo[1,5-a] mdpi.comnih.govbeilstein-journals.orgtriazine | Ethoxycarbonyl isothiocyanate, Dicyandiamide, Cyanogen bromide | 4-Amino-1-methyl-pyrazolo[1,5-a] mdpi.comnih.govbeilstein-journals.orgtriazine derivatives |

Formation of Spiro and Biaryl Pyrazole Derivatives

Beyond fused systems, the reactivity of the amino groups in this compound allows for its participation in multicomponent reactions to build complex polycyclic structures, such as spiro compounds, and for its conversion into precursors for biaryl synthesis.

Spiro Pyrazole Derivatives:

Spirocyclic compounds containing a pyrazole moiety are of interest for their unique three-dimensional structures. A powerful method for their synthesis is the multicomponent reaction (MCR), which allows for the construction of complex molecules in a single step. One such reaction involves the condensation of a 5-aminopyrazole, an isatin (B1672199) (1H-indole-2,3-dione), and a compound with an active methylene (B1212753) group, such as malononitrile.

In this context, this compound can serve as the aminopyrazole component. The reaction is believed to proceed via an initial Knoevenagel condensation between isatin and malononitrile, followed by a Michael addition of the 5-aminopyrazole, and subsequent intramolecular cyclization and tautomerization. This would lead to the formation of complex spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives, where the pyrazole core is fused to a pyridine (B92270) ring which, in turn, is spiro-linked to an oxindole (B195798) ring system. researchgate.net

Biaryl Pyrazole Derivatives:

The synthesis of biaryl pyrazoles, where an aryl group is directly attached to a carbon atom of the pyrazole ring, is a common objective in medicinal chemistry to explore structure-activity relationships. A standard and highly effective method to achieve this is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

This approach requires the conversion of this compound into a halogenated derivative. One of the amino groups, for instance the one at the C4 position, can be transformed into a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of acid, followed by the introduction of the halide using a copper(I) salt (e.g., CuBr or CuI).

The resulting 4-halo-1-methyl-5-methylaminopyrazole can then be coupled with a variety of arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. This reaction sequence provides a versatile route to a wide array of 4-aryl-1-methyl-5-methylaminopyrazole derivatives.

| Transformation Type | Key Reagents / Reaction Sequence | Resulting Structure Type |

| Spiro Compound Formation | 1. Isatin2. Active methylene compound (e.g., Malononitrile)3. Base catalyst | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivative |

| Biaryl Compound Formation | 1. Diazotization (NaNO₂, HBr)2. Sandmeyer Reaction (CuBr)3. Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) | 4-Aryl-1-methyl-5-methylaminopyrazole derivative |

Structural Elucidation and Advanced Spectroscopic Analysis of 4 Amino 1 Methyl 5 Methylaminopyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR Spectroscopic Characterization

For a hypothetical ¹H NMR spectrum of 4-Amino-1-methyl-5-methylaminopyrazole, one would anticipate distinct signals corresponding to each type of proton in the molecule. The pyrazole (B372694) ring proton would likely appear as a singlet. The N-methyl protons on the pyrazole ring and the N-methyl protons of the methylamino group would also each produce a singlet, but at different chemical shifts due to their distinct electronic environments. The protons of the amino (NH₂) and methylamino (NH) groups would also be visible, likely as broad singlets, and their chemical shifts could be sensitive to solvent and concentration. The integration of these signals would correspond to the number of protons of each type.

Carbon-13 NMR Spectroscopic Characterization

In a ¹³C NMR spectrum, each unique carbon atom in this compound would give rise to a separate signal. One would expect to observe signals for the three distinct carbon atoms of the pyrazole ring. Additionally, a signal for the N-methyl carbon of the pyrazole and another for the N-methyl carbon of the methylamino group would be present at characteristic chemical shifts.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopic Analysis

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of both the primary amine (NH₂) and the secondary amine (NH) would appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl groups and the pyrazole ring would be observed around 2850-3100 cm⁻¹. Furthermore, C=C and C=N stretching vibrations from the pyrazole ring would likely be found in the 1400-1600 cm⁻¹ region. N-H bending vibrations would also be present, typically around 1600 cm⁻¹.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₅H₁₀N₄), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methyl groups or parts of the amino and methylamino substituents, providing further clues to the molecule's structure.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While the specific analytical data for this compound remains elusive in the current body of scientific literature, the application of standard spectroscopic and crystallographic techniques would be essential for its unambiguous characterization. The anticipated spectral features, based on the analysis of analogous pyrazole structures, provide a framework for what researchers might expect to find. The absence of this data highlights a gap in the chemical literature and an opportunity for future research to synthesize and thoroughly characterize this compound.

Molecular Geometry and Conformation Analysis

A complete analysis of the molecular geometry of this compound would involve the determination of its bond lengths, bond angles, and dihedral angles. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting these parameters. eurasianjournals.com Such calculations would reveal the planarity of the pyrazole ring and the orientation of the amino and methylamino substituents relative to the ring. rdd.edu.iq

Conformational analysis would explore the rotational barriers around the C-N bonds of the amino and methylamino groups, as well as the C-C bond of the methyl group attached to the pyrazole nitrogen. This would identify the most stable conformers of the molecule in the gaseous phase. Molecular dynamics simulations could further elucidate the dynamic behavior and conformational landscape of the molecule. eurasianjournals.com

Table 1: Hypothetical Molecular Geometry Parameters for this compound (Note: This table is for illustrative purposes only and does not represent actual data.) | Parameter | Atom 1 | Atom 2 | Atom 3 | Value | |---|---|---|---|---| | Bond Length | N1 | N2 | | e.g., 1.35 Å | | Bond Length | N2 | C3 | | e.g., 1.33 Å | | Bond Length | C3 | C4 | | e.g., 1.42 Å | | Bond Length | C4 | C5 | | e.g., 1.39 Å | | Bond Length | C5 | N1 | | e.g., 1.38 Å | | Bond Angle | C5 | N1 | N2 | e.g., 112° | | Bond Angle | N1 | N2 | C3 | e.g., 106° | | Bond Angle | N2 | C3 | C4 | e.g., 111° | | Dihedral Angle | C5 | N1 | C(methyl) | H | e.g., 180° | | Dihedral Angle | C3 | C4 | N(amino) | H | e.g., 0° |

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would be expected to engage in a variety of intermolecular interactions that dictate their packing in the crystal lattice. Hydrogen bonds are anticipated to be the most significant of these interactions, given the presence of N-H groups in both the amino and methylamino substituents, which can act as hydrogen bond donors. acs.org The nitrogen atoms of the pyrazole ring and the amino groups can also serve as hydrogen bond acceptors.

Table 2: Hypothetical Intermolecular Interactions in the Crystal Structure of this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

| Donor | Acceptor | Distance (Å) | Angle (°) | Type of Interaction |

|---|---|---|---|---|

| N(amino)-H | N(pyrazole) | e.g., 2.9 | e.g., 170 | Hydrogen Bond |

| N(methylamino)-H | N(amino) | e.g., 3.0 | e.g., 165 | Hydrogen Bond |

Computational Chemistry and Theoretical Investigations of 4 Amino 1 Methyl 5 Methylaminopyrazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For 4-Amino-1-methyl-5-methylaminopyrazole, such studies would provide invaluable information about its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Applications of DFT to this compound would likely involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Calculation of Electronic Properties: Predicting properties such as dipole moment, polarizability, and ionization potential.

Vibrational Analysis: Simulating the infrared and Raman spectra to identify characteristic vibrational modes.

Without specific research, any presented data would be purely hypothetical. A hypothetical data table for optimized geometrical parameters is presented below to illustrate what such research might produce.

Hypothetical DFT Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Length | C-N (amino) | 1.38 Å |

| Bond Length | N-CH3 (methylamino) | 1.45 Å |

| Bond Length | N-CH3 (ring) | 1.47 Å |

| Bond Angle | H-N-H (amino) | 115° |

| Dihedral Angle | C4-C5-N-C (methylamino) | 15° |

Note: The data in this table is for illustrative purposes only and is not derived from actual calculations on this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For this compound, an FMO analysis would:

Identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO).

Calculate the HOMO-LUMO energy gap to predict its reactivity. A smaller gap generally suggests higher reactivity.

Hypothetical FMO Data

| Molecular Orbital | Energy (eV) - Hypothetical |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is for illustrative purposes only and is not derived from actual calculations on this compound.

Reaction Mechanism Predictions and Energy Profiles

Theoretical studies are instrumental in elucidating reaction mechanisms, allowing researchers to predict the most likely pathways for chemical transformations and to understand the energetic barriers involved.

Theoretical Studies of Decomposition Pathways

Investigating the decomposition pathways of this compound would be crucial for assessing its thermal stability. Such studies would typically involve:

Identifying potential bond-breaking and bond-forming steps.

Calculating the activation energies for each step to determine the rate-determining step.

Identifying the final decomposition products.

Influence of External Fields on Molecular Properties

The application of an external electric field can significantly alter the electronic structure and reactivity of a molecule. Theoretical investigations in this area would explore:

How the dipole moment and polarizability of this compound change in the presence of an electric field.

The potential for field-induced changes in reaction barriers and mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion, offering insights into conformational changes and intermolecular interactions. For this compound, these studies would:

Identify the most stable conformers and the energy barriers between them.

Simulate the behavior of the molecule in different environments (e.g., in solution) to understand its dynamic properties.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical and computational chemistry provide powerful tools for understanding the relationship between the molecular structure of a compound and its chemical reactivity. eurasianjournals.com For pyrazole (B372694) derivatives, including this compound, methods like Density Functional Theory (DFT) are instrumental in elucidating electronic structure, reaction mechanisms, and sites of reactivity. eurasianjournals.comresearchgate.net These computational approaches allow for the calculation of various molecular properties and reactivity descriptors that are not easily accessible through experimental means alone.

The reactivity of pyrazole compounds is intrinsically linked to their complex structure, which includes the potential for tautomerism and a framework with multiple potential reaction sites. mdpi.comnih.gov Theoretical calculations help predict how the arrangement of substituents, such as the amino and methylamino groups in this compound, influences the electron density distribution across the pyrazole ring and, consequently, its chemical behavior. mdpi.com

Frontier Molecular Orbitals and Reactivity Indices:

A key aspect of understanding chemical reactivity from a theoretical standpoint is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netajchem-a.com A small HOMO-LUMO gap suggests that a molecule can be easily polarized and is generally more reactive, as it requires less energy for electronic excitation. researchgate.net Conversely, a large energy gap indicates higher stability and lower reactivity. researchgate.net For pyrazole derivatives, the nature and position of substituents significantly impact the HOMO-LUMO gap. bohrium.com Electron-donating groups, like amino and methylamino, tend to raise the HOMO energy, which can decrease the gap and enhance reactivity.

Table 1: Key Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. researchgate.net |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of polarizability. Soft molecules are more reactive. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy stabilization when the system acquires additional electronic charge from the environment. |

Note: The chemical potential (μ) is the negative of electronegativity (μ = -χ).

Molecular Electrostatic Potential (MEP) and Local Reactivity:

For a molecule like this compound, MEP analysis would likely show negative potential (electron-rich regions) around the nitrogen atoms of the amino groups and the pyrazole ring, particularly the N2 "pyrrolic" nitrogen. These sites are predicted to be favorable for electrophilic attack. Conversely, regions near the hydrogen atoms of the amino groups would exhibit positive potential, making them susceptible to nucleophilic attack.

Fukui Functions:

Another powerful local reactivity descriptor is the Fukui function, which identifies the most reactive sites within a molecule by analyzing the change in electron density when an electron is added or removed. nih.govnih.gov

f+(r) : Indicates the preferred sites for a nucleophilic attack (where an electron is accepted).

f-(r) : Indicates the preferred sites for an electrophilic attack (where an electron is donated). nih.gov

In computational studies of pyrazole derivatives, Fukui functions have been used to predict the regioselectivity of reactions like N-alkylation. nih.gov Such analyses consistently show that the reactivity is highly dependent on the specific atoms within the pyrazole ring and its substituents. For many pyrazole systems, the N2 nitrogen atom is identified as a primary site for electrophilic attack. mdpi.com The presence of both an amino group at C4 and a methylamino group at C5 introduces complex electronic effects that would modulate the reactivity of the ring nitrogens and the exocyclic amino groups, making Fukui analysis essential for predicting site-selectivity.

Derivatives and Analogs of 4 Amino 1 Methyl 5 Methylaminopyrazole: Synthetic Strategies and Chemical Implications

Impact of Structural Modifications on Chemical Reactivity

The introduction of electron-donating groups (EDGs) on the pyrazole (B372694) ring, such as alkyl or amino groups, generally increases the electron density of the ring system. This can enhance the nucleophilicity of the amino groups at the C4 and C5 positions, making them more reactive towards electrophiles. Conversely, the introduction of electron-withdrawing groups (EWGs), such as nitro or cyano groups, decreases the electron density of the ring. This can reduce the nucleophilicity of the amino groups and make the pyrazole ring more susceptible to nucleophilic attack.

Furthermore, the formation of fused heterocyclic systems, as discussed in the previous section, significantly alters the chemical landscape of the parent diaminopyrazole. The new ring system creates a more rigid structure and introduces new reactive sites. For example, in pyrazolo[1,5-a]pyrimidines, the pyrimidine (B1678525) ring can undergo various transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for further diversification of the molecular structure. rsc.org

The table below summarizes the general effects of different types of structural modifications on the chemical reactivity of the 4,5-diaminopyrazole core.

| Type of Modification | Example | General Effect on Reactivity | Reference |

| Electron-Donating Group (EDG) on Pyrazole Ring | Alkyl, Amino | Increases nucleophilicity of amino groups | |

| Electron-Withdrawing Group (EWG) on Pyrazole Ring | Nitro, Cyano | Decreases nucleophilicity of amino groups; increases susceptibility to nucleophilic attack | |

| Bulky N1-Substituent | tert-Butyl, Phenyl | Introduces steric hindrance, influencing reaction rates and regioselectivity | |

| Fusion to another Heterocyclic Ring | Formation of Pyrazolo[1,5-a]pyrimidine | Creates a more rigid structure; introduces new reactive sites on the fused ring | rsc.org |

Future Research Directions in 4 Amino 1 Methyl 5 Methylaminopyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted pyrazoles, particularly those with multiple amino functionalities, presents a considerable challenge in terms of regioselectivity and the use of environmentally benign methods. While general methods for the synthesis of aminopyrazoles are established, the specific architecture of 4-Amino-1-methyl-5-methylaminopyrazole necessitates the development of novel and sustainable synthetic strategies.

Future research should prioritize the exploration of green chemistry principles in the synthesis of this target molecule. rsc.org This includes the use of water as a solvent, microwave-assisted reactions, and the development of catalytic multicomponent reactions. bohrium.comcdnsciencepub.comrsc.orgresearchgate.net One promising approach could involve a multi-step synthesis starting from readily available precursors, where each step is optimized for high atom economy and minimal waste generation.

A hypothetical sustainable synthetic route could be envisioned as follows:

Synthesis of a 4-nitro-5-aminopyrazole intermediate: This could potentially be achieved through the condensation of a suitable β-ketonitrile with a hydrazine (B178648) derivative, followed by nitration at the C4 position. Green approaches would favor the use of solid acid catalysts or enzymatic methods for these transformations.

Reduction of the nitro group and methylation of the C5-amino group: The selective reduction of the nitro group at C4 to an amino group could be accomplished using green reducing agents like sodium dithionite (B78146) or through catalytic hydrogenation. Subsequent selective methylation of the C5-amino group would be a critical step, potentially achievable through the use of eco-friendly methylating agents like dimethyl carbonate in the presence of a suitable catalyst.

The development of one-pot syntheses would be a significant advancement. A possible multicomponent reaction could involve the reaction of a β-keto-α-nitro-nitrile with methylhydrazine and a methylating agent under optimized, environmentally friendly conditions.

| Proposed Synthetic Step | Conventional Reagents | Proposed Sustainable Alternatives | Key Challenges |

| Pyrazole (B372694) ring formation & Nitration | Strong acids/bases, organic solvents | Water, solid acid/base catalysts, microwave irradiation | Regioselectivity, control of side reactions |

| Nitro group reduction | SnCl2/HCl, Fe/HCl | Catalytic hydrogenation (e.g., Pd/C), transfer hydrogenation | Catalyst poisoning, selectivity |

| N-methylation | Methyl iodide, dimethyl sulfate | Dimethyl carbonate, methanol (B129727) with a catalyst | Selective methylation of the C5-amino group |

Exploration of Undiscovered Chemical Transformations

The unique arrangement of the amino and methylamino groups on the pyrazole ring of this compound opens up avenues for exploring novel chemical transformations. The two amino groups possess different nucleophilicities, which could be exploited for selective functionalization.

Future research could focus on:

Selective N-functionalization: Investigating the differential reactivity of the 4-amino and 5-methylamino groups towards various electrophiles. This could lead to the synthesis of a diverse library of derivatives with unique properties. For instance, selective acylation, arylation, or alkylation could be achieved by carefully controlling reaction conditions and the nature of the reagents.

Cyclization Reactions: The vicinal arrangement of the amino groups could be utilized to construct fused heterocyclic systems. Reaction with 1,2-dicarbonyl compounds or their equivalents could lead to the formation of novel pyrazolo[4,5-b]pyrazines or other related heterocyclic scaffolds. nih.gov These fused systems are of significant interest in medicinal chemistry and materials science.

Metal-Catalyzed Cross-Coupling Reactions: The pyrazole ring itself can be a substrate for C-H functionalization reactions. rsc.org Exploring transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C3 position would allow for the introduction of a wide range of substituents, further expanding the chemical space of accessible derivatives.

Ring Transformation Reactions: Investigating the stability of the pyrazole ring under various conditions could lead to the discovery of novel ring transformation reactions, providing access to other heterocyclic systems. acs.org

| Transformation Type | Potential Reagents/Conditions | Expected Product Class | Potential Applications |

| Selective Acylation | Acid chlorides, anhydrides under controlled pH | Mono- or di-acylated pyrazoles | Pharmaceutical intermediates, functional materials |

| Pyrazolo[4,5-b]pyrazine formation | Glyoxal, diacetyl | Fused heterocyclic systems | Biologically active molecules, fluorescent dyes |

| C3-Arylation (Suzuki Coupling) | Arylboronic acids, Pd catalyst, base | 3-Aryl-4-amino-1-methyl-5-methylaminopyrazoles | Liquid crystals, organic electronics |

| Oxidative Cyclization | Oxidizing agents (e.g., I2, DDQ) | Fused polycyclic aromatic systems | Organic semiconductors, dyes |

Advanced Spectroscopic and Computational Techniques for Deeper Insights

A thorough understanding of the structural, electronic, and dynamic properties of this compound is crucial for its rational application. The use of advanced spectroscopic and computational techniques will be instrumental in gaining these insights.

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are essential for basic structural elucidation, advanced techniques like 2D NMR (COSY, HSQC, HMBC) will be critical for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. nih.govrsc.org Furthermore, 15N NMR spectroscopy could provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole ring and the amino substituents. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction analysis will be the definitive method to determine the precise three-dimensional structure of the molecule and its derivatives. nih.gov This will provide crucial information on bond lengths, bond angles, and intermolecular interactions, which are vital for understanding its physical properties and for computational modeling.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be essential for confirming the elemental composition of newly synthesized compounds. rsc.org Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which can provide valuable structural information.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict and understand the molecule's geometry, electronic structure, spectroscopic properties, and reactivity. rsc.orgresearchgate.net Computational studies can help in predicting the regioselectivity of chemical reactions, understanding reaction mechanisms, and designing new analogs with desired properties. researchgate.net

| Technique | Information Gained | Relevance to Research |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, unambiguous signal assignment | Structural confirmation of new derivatives |

| 15N NMR Spectroscopy | Electronic environment of nitrogen atoms | Understanding reactivity and intermolecular interactions |

| X-ray Crystallography | Precise 3D structure, bond parameters, packing | Definitive structural proof, input for computational models |

| High-Resolution Mass Spectrometry | Exact molecular formula | Confirmation of synthesis |

| Computational Chemistry (DFT) | Geometry, electronic properties, reactivity prediction | Guiding synthetic efforts, designing new molecules |

Rational Design of Chemically Relevant Analogs and Materials

The unique electronic and structural features of this compound make it an attractive building block for the rational design of novel functional molecules and materials.

Future research in this area could explore:

Design of Biologically Active Analogs: The pyrazole core is a well-known pharmacophore. By systematically modifying the substituents on the pyrazole ring and the amino groups, it may be possible to design analogs with specific biological activities. For example, the introduction of bulky or electron-withdrawing groups could modulate the molecule's interaction with biological targets.

Development of Novel Dyes and Pigments: The extended π-system and the presence of donor-acceptor groups in derivatives of this pyrazole could lead to compounds with interesting photophysical properties. This makes them potential candidates for the development of new dyes, pigments, and fluorescent probes.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring and the amino groups can act as ligands for metal ions. This opens up the possibility of synthesizing coordination polymers and MOFs with potentially interesting catalytic, sensing, or gas storage properties.

Creation of Novel Organic Electronic Materials: Pyrazole-based materials have shown promise in organic electronics. By designing and synthesizing derivatives with appropriate electronic properties, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.

| Target Application | Design Strategy | Key Molecular Features |

| Anticancer Agents | Introduction of pharmacophoric groups (e.g., aryl, heterocyclic moieties) | Specific stereochemistry, hydrogen bonding capabilities |

| Fluorescent Probes | Annulation with other aromatic systems, introduction of fluorophores | Extended conjugation, high quantum yield |

| Catalytic MOFs | Use as a multitopic ligand for metal ions | Accessible metal centers, porous structure |

| Organic Semiconductors | Planarization of the molecular structure, introduction of electron-withdrawing/donating groups | High charge carrier mobility, appropriate energy levels |

Q & A

Q. What are the common synthetic routes for 4-Amino-1-methyl-5-methylaminopyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves cyclization of hydrazine derivatives with ketones or esters. For example, substituted pyrazoles can be synthesized via refluxing monomethylhydrazine with ethyl acetoacetate in ethanol, followed by formylation and oxidation steps to introduce methylamino groups . Reaction optimization (e.g., solvent choice, catalyst use, and reflux duration) is critical: DMSO as a solvent under reflux for 18 hours achieved a 65% yield in a related triazole synthesis . Purity is enhanced by crystallization in water-ethanol mixtures .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR spectroscopy to confirm NH/amine stretches (~3300 cm⁻¹) and pyrazole ring vibrations.

- ¹H/¹³C NMR to identify methylamino (-NCH₃) and pyrazole ring proton environments. For example, methyl groups typically appear as singlets at δ 2.5–3.0 ppm .

- Elemental analysis to verify stoichiometry, with deviations >0.3% indicating impurities .

Q. What are the key considerations for evaluating the biological activity of this compound in vitro?

- Methodological Answer : Design dose-response assays with appropriate controls (e.g., DMSO vehicle) to assess cytotoxicity, enzyme inhibition, or receptor binding. For pyrazole derivatives, IC₅₀ values against target enzymes (e.g., kinases) are often reported . Use cell lines with validated genetic backgrounds to minimize variability. Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA with post-hoc corrections) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from differences in assay conditions or compound purity. To address this:

Q. What strategies optimize the regioselectivity of N-methylation in pyrazole derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:

Q. How can computational modeling guide the design of this compound analogs with improved target binding?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases). Focus on hydrogen bonding with active-site residues (e.g., Asp-Phe-Gly motif in kinases) and π-π stacking with aromatic side chains . Validate predictions with free-energy perturbation (FEP) calculations to estimate binding affinity changes upon substituent modification .

Q. What are the challenges in characterizing tautomeric forms of this compound, and how can they be addressed?

- Methodological Answer : Tautomerism between 1H- and 2H-pyrazole forms complicates structural analysis. Use:

- Dynamic NMR to detect tautomerization rates in solution.

- X-ray crystallography to resolve solid-state tautomeric preferences .

- DFT calculations (e.g., B3LYP/6-31G*) to predict energetically favored tautomers .

Key Recommendations for Researchers

- Experimental Design : Use PICO framework to define Population (compound), Intervention (synthetic modification), Comparison (control analogs), and Outcome (activity/stability) .

- Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst) and purity metrics in detail .

- Advanced Tools : Integrate computational modeling early to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.